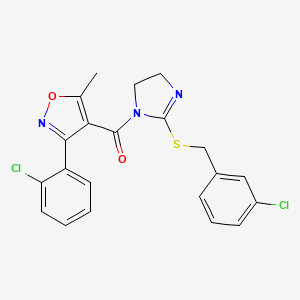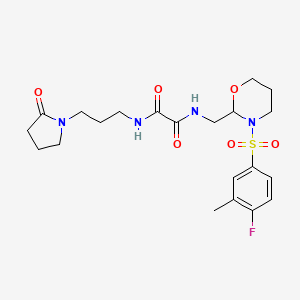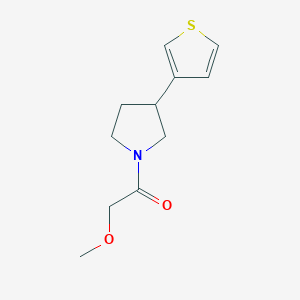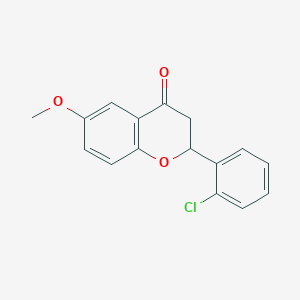
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone" is a complex molecule that may have potential biological activity due to the presence of several pharmacophoric features such as the imidazole ring, isoxazole moiety, and chlorinated aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of core heterocyclic structures followed by various functionalization reactions. For instance, the synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones involves a four-step process aimed at obtaining inhibitors of type III secretion in Gram-negative bacteria . Similarly, novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized by reacting 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides . These methods suggest that the synthesis of the compound would likely involve the formation of the imidazole and isoxazole rings followed by the introduction of the methanone group and subsequent chlorination and alkylation steps.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as imidazole and isoxazole, which are known to contribute to the biological activity of molecules. The presence of chlorinated aromatic rings could influence the compound's electronic properties and its ability to interact with biological targets. The synthesis of related compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, involves the formation of C-N bonds, which are crucial for the stability and reactivity of the compound .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The imidazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions. The chlorinated aromatic rings could undergo further electrophilic aromatic substitution reactions. The thioether linkage might be susceptible to oxidation or alkylation, providing a route for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heterocycles and aromatic systems suggests that the compound would exhibit significant aromaticity, which could affect its solubility and stability. The chlorinated rings might increase the compound's lipophilicity, potentially influencing its ability to cross biological membranes. The compound's reactivity and interactions with biological targets could be predicted by analyzing the properties of similar compounds, such as the novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, which were characterized by spectral analysis and evaluated for their antibacterial properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis of new thieno[2,3-b]thiophene derivatives, showcasing a facile and convenient synthesis method incorporating a thieno-[2,3-b]thiophene moiety. This study illustrates the chemical versatility and the potential of such compounds for further functionalization and application in various fields (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Antioxidant Activity
A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and evaluated for their in vitro antioxidant activity. The study highlighted the compounds containing selenourea functionality along with a halogen group exhibiting potent antioxidant activity, suggesting the therapeutic and protective potential of these compounds against oxidative stress (Reddy et al., 2015).
Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles
The reactivity of certain methanone derivatives towards sulfur- and oxygen-containing nucleophiles has been studied, providing insight into the functionalization of these compounds. This research opens avenues for further chemical modifications and applications in the development of novel molecules with specific properties (Pouzet et al., 1998).
Docking Studies and Antibacterial Activity
Docking studies have been utilized to understand the antibacterial activity of novel compounds, including those similar to the one . These studies help in identifying potential targets for antimicrobial agents and can guide the design of new compounds with enhanced antibacterial properties (Shahana & Yardily, 2020).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate have shown promise in luminescence sensing and the removal of pesticides. This research highlights the environmental applications of such compounds, demonstrating their potential in detecting and removing hazardous substances (Zhao et al., 2017).
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-13-18(19(25-28-13)16-7-2-3-8-17(16)23)20(27)26-10-9-24-21(26)29-12-14-5-4-6-15(22)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSSJXBGXNLPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)



![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)
